4-(4-Bromophenyl)pyridin-2-amine
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Overview
Description
4-(4-Bromophenyl)pyridin-2-amine is an organic compound with the molecular formula C11H9BrN2. It is a derivative of pyridine, substituted with a bromophenyl group at the 4-position and an amine group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-(4-Bromophenyl)pyridin-2-amine involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst to couple a bromopyridine derivative with a boronic acid or ester . The reaction conditions often include a base such as potassium carbonate, a solvent like toluene or ethanol, and a temperature range of 80-100°C.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the Suzuki-Miyaura coupling reaction is scalable and can be adapted for large-scale synthesis. The choice of reagents and optimization of reaction conditions are crucial for maximizing yield and purity in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)pyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The amine group can be oxidized to form nitroso or nitro derivatives, or reduced to form secondary or tertiary amines.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of various substituted pyridines.
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Scientific Research Applications
Medicinal Chemistry: It has been explored as a building block for the synthesis of biologically active molecules, including potential anticancer and antimicrobial agents.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Research: It serves as a probe in biochemical studies to understand the interactions of pyridine derivatives with biological targets.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)pyridin-2-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromophenyl and pyridine moieties can facilitate binding to specific sites on proteins, influencing their function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)thiazol-2-amine: Similar structure but with a thiazole ring instead of pyridine.
4-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: A pyrazoline derivative with additional functional groups.
Uniqueness
4-(4-Bromophenyl)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the bromophenyl group and the pyridine ring allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and development .
Properties
Molecular Formula |
C11H9BrN2 |
---|---|
Molecular Weight |
249.11 g/mol |
IUPAC Name |
4-(4-bromophenyl)pyridin-2-amine |
InChI |
InChI=1S/C11H9BrN2/c12-10-3-1-8(2-4-10)9-5-6-14-11(13)7-9/h1-7H,(H2,13,14) |
InChI Key |
MECJGBBWTZFXLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC=C2)N)Br |
Origin of Product |
United States |
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